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Compound of Interest

Compound Name: (lodomethyl)cyclopentane

Cat. No.: B1586370

L  Get Quote

An In-depth Technical Guide to (lodomethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of (lodomethyl)cyclopentane, with a focus on its molecular characteristics. This

document is intended for researchers, scientists, and professionals in the field of drug

development and other related scientific disciplines.

Core Molecular Data

(lodomethyl)cyclopentane is a halogenated derivative of cyclopentane. The core quantitative

data for this compound are summarized in the table below, providing a clear reference for its

fundamental properties.

Parameter

Value

Molecular Formula

CeH111[1][2]

Molecular Weight 210.06 g/mol [1][2]
CAS Number 27935-87-1[1][2][3]
Density 1.604 g/mL[4]

Boiling Point 78 °C (at 17 mmHQ)[3]
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Synthesis and Experimental Protocols

The synthesis of (lodomethyl)cyclopentane can be achieved through several established
methodologies in organic chemistry. The primary routes involve nucleophilic substitution or
radical-mediated processes.

Finkelstein Reaction

One of the most common and classical methods for the preparation of
(lodomethyl)cyclopentane is the Finkelstein reaction.[5] This reaction involves the treatment
of cyclopentylmethyl bromide with sodium iodide in a suitable solvent, typically acetone. The
reaction proceeds via an S(_N)2 mechanism, where the iodide ion acts as the nucleophile,
displacing the bromide ion.

Experimental Protocol:

» Dissolve cyclopentylmethyl bromide in anhydrous acetone in a round-bottom flask equipped
with a reflux condenser.

o Add a molar excess of sodium iodide to the solution.

e The reaction mixture is heated to reflux and stirred for a specified period. The progress of the
reaction can be monitored by techniques such as thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature.
e The precipitated sodium bromide is removed by filtration.
e The solvent is removed from the filtrate under reduced pressure.

e The resulting crude product is then purified, typically by distillation or column
chromatography, to yield pure (lodomethyl)cyclopentane.

Radical-Mediated lodine Transfer

An alternative approach to synthesize (lodomethyl)cyclopentane is through the direct
cycloisomerization of 6-iodo-1-hexene via a radical-mediated iodine-transfer process.[5] This
method is particularly useful for forming the cyclic structure from an acyclic precursor.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b1586370?utm_src=pdf-body
https://www.benchchem.com/product/b1586370?utm_src=pdf-body
https://www.benchchem.com/product/b1586370
https://www.benchchem.com/product/b1586370?utm_src=pdf-body
https://www.benchchem.com/product/b1586370?utm_src=pdf-body
https://www.benchchem.com/product/b1586370
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol:

e The reaction is typically initiated by a radical initiator, or in some cases, trace amounts of an
alkyl radical can start the chain mechanism.[5]

e The initiator generates a radical which then abstracts the iodine atom from a molecule of 6-
iodo-1-hexene, leading to the formation of a 6-hexenyl radical.

e This radical undergoes a 5-exo-trig cyclization to form the more stable cyclopentylmethyl
radical.[5]

e The cyclopentylmethyl radical then abstracts an iodine atom from another molecule of 6-
iodo-1-hexene. This step yields the desired (lodomethyl)cyclopentane and propagates the
radical chain.[5]

e The reaction is carried out in a suitable solvent and under controlled temperature conditions
to favor the desired cyclization and propagation steps.

 Purification of the product is typically achieved through distillation or chromatography.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name of
(lodomethyl)cyclopentane to its molecular formula and subsequently to the calculation of its
molecular weight.
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(lodomethyl)cyclopentane
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Logical relationship of (lodomethyl)cyclopentane's properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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